3-Bromo-1,1-difluorocyclobutane
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Overview
Description
3-Bromo-1,1-difluorocyclobutane is an organic compound with the molecular formula C₄H₅BrF₂ It is a cyclobutane derivative where two hydrogen atoms are replaced by bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-difluorocyclobutane typically involves the bromination and fluorination of cyclobutane derivatives. One common method is the bromination of 1,1-difluorocyclobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1-difluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar solvents like ethanol or water.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are used in non-polar solvents like tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution: Products include 3-hydroxy-1,1-difluorocyclobutane and 3-amino-1,1-difluorocyclobutane.
Elimination: Products include 1,1-difluorocyclobutene.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Bromo-1,1-difluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-difluorocyclobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,3-difluorocyclobutane
- 3-Chloro-1,1-difluorocyclobutane
- 3-Iodo-1,1-difluorocyclobutane
Uniqueness
3-Bromo-1,1-difluorocyclobutane is unique due to the presence of both bromine and fluorine atoms on the cyclobutane ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific interactions with other molecules. Compared to its analogs, it offers a unique balance of reactivity and stability, making it valuable for various applications.
Properties
IUPAC Name |
3-bromo-1,1-difluorocyclobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2/c5-3-1-4(6,7)2-3/h3H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDREFHEOWCFLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310729-91-9 |
Source
|
Record name | 3-bromo-1,1-difluorocyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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